5-Butoxy-2,4-difluorophenol
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Overview
Description
5-Butoxy-2,4-difluorophenol: is an organic compound with the molecular formula C10H12F2O2 and a molecular weight of 202.2 g/mol . It is a derivative of phenol, characterized by the presence of butoxy and difluoro substituents on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxy-2,4-difluorophenol typically involves the reaction of 2,4-difluorophenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Butoxy-2,4-difluorophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted phenols with various functional groups.
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Scientific Research Applications
5-Butoxy-2,4-difluorophenol is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and materials.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-Butoxy-2,4-difluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy and difluoro substituents influence the compound’s binding affinity and selectivity towards these targets. The phenolic hydroxyl group can form hydrogen bonds, while the fluorine atoms can participate in halogen bonding, enhancing the compound’s overall activity .
Comparison with Similar Compounds
2,4-Difluorophenol: Lacks the butoxy group, resulting in different chemical and biological properties.
5-Butoxy-2-fluorophenol: Contains only one fluorine atom, which affects its reactivity and applications.
5-Butoxy-4-fluorophenol: The position of the fluorine atom influences the compound’s chemical behavior and interactions.
Uniqueness: 5-Butoxy-2,4-difluorophenol is unique due to the presence of both butoxy and difluoro substituents, which confer distinct chemical and biological properties. These substituents enhance the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .
Properties
IUPAC Name |
5-butoxy-2,4-difluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-2-3-4-14-10-6-9(13)7(11)5-8(10)12/h5-6,13H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIZAZWPWFUVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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